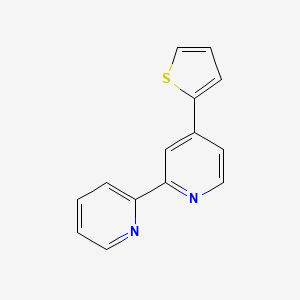

4-(Thiophen-2-yl)-2,2'-bipyridine

Description

Overview of Bipyridine Ligands in Coordination Chemistry and Materials Science

Bipyridine ligands, particularly 2,2'-bipyridine (B1663995), are among the most utilized ligands in the fields of coordination chemistry and materials science. nih.gov Their widespread use is attributed to their ability to form stable complexes with a vast array of metal ions. alfachemic.com This stability arises from the chelate effect, where the two nitrogen atoms of the bipyridine molecule coordinate to a single metal center, forming a stable five-membered ring. These ligands are not merely passive scaffolds; they actively participate in the electronic properties of the resulting metal complexes, influencing their photophysical and electrochemical behaviors. wikipedia.org

The versatility of bipyridine ligands allows for their incorporation into a diverse range of applications. They are fundamental in the construction of supramolecular assemblies, where they can bridge metal centers to form one-, two-, or three-dimensional coordination polymers. researchgate.netub.edu Furthermore, their unique electronic properties have led to their use in the development of luminescent materials, catalysts, and molecular sensors. alfachemic.comresearchgate.net The ability to functionalize the bipyridine core allows for the fine-tuning of the properties of the resulting metal complexes, making them highly adaptable for specific applications. researchgate.net

Significance of Thiophene (B33073) Moieties in Ligand Design for Advanced Applications

Thiophene and its derivatives are important heterocyclic compounds that have found extensive use in the design of ligands for advanced materials. The inclusion of a thiophene moiety into a ligand's structure can significantly influence the electronic and photophysical properties of the resulting metal complexes. Thiophene is an electron-rich aromatic ring, and its incorporation can enhance the π-conjugation of the ligand system. This extended conjugation often leads to red-shifted absorption and emission spectra, a desirable characteristic for applications in areas such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).

Research Landscape of Thienyl-Substituted Bipyridines in Academic Literature

The academic literature reflects a growing interest in the synthesis and characterization of thienyl-substituted bipyridines. Researchers have explored various synthetic methodologies to create a diverse library of these compounds, often employing cross-coupling reactions to connect the thiophene and bipyridine units. nih.govmdpi.com These studies have revealed that the position of the thiophene substituent on the bipyridine ring, as well as the nature of any additional functional groups, has a profound impact on the resulting molecule's properties.

Investigations into the coordination chemistry of thienyl-substituted bipyridines have demonstrated their ability to form stable complexes with a variety of transition metals. mdpi.com The resulting complexes often exhibit interesting photophysical and electrochemical properties, which have been the subject of numerous studies. For instance, the introduction of a thiophene group can modulate the energy levels of the metal complex, influencing its light-harvesting capabilities and charge-transfer characteristics. This has led to the exploration of these compounds in applications such as photocatalysis and molecular electronics.

Scope and Objectives of Research Endeavors on 4-(Thiophen-2-yl)-2,2'-bipyridine

Research focused on this compound aims to systematically investigate its synthesis, characterization, and potential applications. A primary objective is to develop efficient and scalable synthetic routes to this compound, allowing for its production in quantities sufficient for detailed study and potential commercialization.

A significant portion of the research is dedicated to understanding the fundamental properties of this compound and its metal complexes. This includes detailed spectroscopic and electrochemical analyses to elucidate its electronic structure and redox behavior. The photophysical properties, such as absorption and emission characteristics, are of particular interest for applications in optoelectronic devices.

The ultimate goal of many research endeavors is to harness the unique properties of this compound for the development of advanced materials. This includes its use as a ligand in the design of novel catalysts, as a component in luminescent materials for OLEDs, and as a sensitizer (B1316253) in DSSCs. The research seeks to establish a clear structure-property-application relationship for this promising compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-pyridin-2-yl-4-thiophen-2-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2S/c1-2-7-15-12(4-1)13-10-11(6-8-16-13)14-5-3-9-17-14/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLGDHXJAMVNOMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=CC(=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Thiophen 2 Yl 2,2 Bipyridine and Its Derivatives

Precursor Synthesis and Strategic Functionalization for 4-(Thiophen-2-yl)-2,2'-bipyridine

The synthesis of this compound often begins with the preparation of functionalized precursors of either the thiophene (B33073) or the bipyridine unit. A common approach involves the synthesis of a halogenated bipyridine, which can then undergo a cross-coupling reaction with a thiophene-based organometallic reagent. For instance, 5,5'-dibromo-2,2'-bipyridine (B102527) is a useful intermediate that can be synthesized on a multigram scale from inexpensive starting materials. nih.gov This dibrominated bipyridine allows for stepwise functionalization, providing a pathway to unsymmetrically substituted derivatives. nih.gov

Another strategy involves the preparation of a functionalized thiophene precursor. For example, 2-acetylthiophene (B1664040) can be used as a starting material in condensation reactions to form the bipyridine ring system. nih.gov Similarly, thiophene boronic acids or their esters are crucial precursors for Suzuki-Miyaura coupling reactions. nih.gov The synthesis of these precursors often requires standard transformations in heterocyclic chemistry, such as halogenation, lithiation followed by quenching with an electrophile, or conversion to a boronic acid derivative.

Cross-Coupling Reactions in the Formation of the Thiophene-Bipyridine Linkage

Palladium-catalyzed cross-coupling reactions are the most prevalent methods for constructing the C-C bond between the thiophene and bipyridine rings. These reactions offer high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling Protocols for Bipyridine Functionalization

The Suzuki-Miyaura coupling is a widely used method for the synthesis of this compound and its derivatives. nih.gov This reaction typically involves the coupling of a halogenated bipyridine with a thiophene boronic acid or its ester in the presence of a palladium catalyst and a base. nih.govvulcanchem.comasianpubs.org

A variety of palladium catalysts, such as Pd(PPh₃)₄ and (tBubpy)PdCl₂, have been shown to be effective for this transformation. vulcanchem.comresearchgate.net The reaction conditions, including the choice of solvent, base, and temperature, can be optimized to achieve high yields. asianpubs.orgmdpi.com For instance, the use of an imidazolium (B1220033) salt as a ligand for the palladium catalyst has been reported to provide high turnover numbers in the Suzuki coupling of pyridylboronic acid derivatives. mdpi.com The reaction can also be performed in aqueous solvents under aerobic conditions, which offers environmental benefits. asianpubs.orgresearchgate.net

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | Imidazolium salt | - | - | - | up to 850,000 TON | mdpi.com |

| (tBubpy)PdCl₂ | - | - | Alcohol | - | Moderate to Excellent | asianpubs.orgresearchgate.net |

| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene | 110 | 72 | vulcanchem.com |

| Pd(OAc)₂ | - | NaHCO₃ | DMF | 90 | 68 | vulcanchem.com |

| TON: Turnover Number |

Stille Coupling Methodologies for Heteroaryl Connections

The Stille coupling provides another powerful tool for the formation of the thiophene-bipyridine linkage. organic-chemistry.orgwikipedia.org This reaction involves the coupling of an organotin reagent (organostannane) with an organic halide or pseudohalide, catalyzed by a palladium complex. organic-chemistry.orgwikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. libretexts.org

For the synthesis of thiophene-bipyridine compounds, a thienylstannane can be coupled with a halogenated bipyridine. nih.gov The reaction is versatile, with few limitations on the nature of the organic groups. organic-chemistry.org However, a significant drawback is the toxicity of the organotin compounds. organic-chemistry.org

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Yield | Reference |

| 5,5'-dibromo-2,2'-bipyridine | Organostannane | Palladium catalyst | - | - | nih.gov |

| Organotin reagent | Aryl/vinyl halide | Palladium catalyst | - | - | organic-chemistry.orgwikipedia.org |

Negishi Coupling and Other Advanced Cross-Coupling Approaches for this compound

The Negishi coupling, which utilizes organozinc reagents, is another highly effective method for preparing bipyridine derivatives. orgsyn.orgorgsyn.orgorganic-chemistry.org It is known for its high yields, mild reaction conditions, and excellent functional group tolerance. orgsyn.orgorganic-chemistry.org The reaction involves the coupling of an organozinc halide with a halogenated heterocycle, such as a bromopyridine or chloropyridine, in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). organic-chemistry.org This method has been successfully applied to the synthesis of various substituted 2,2'-bipyridines. organic-chemistry.org

Other advanced cross-coupling strategies include direct C-H arylation, which avoids the pre-functionalization of one of the coupling partners. Straightforward palladium(II) catalyzed direct cross-coupling has been used to afford mono- and bis-bipyridine substituted diketopyrrolopyrrole thiophene ligands. nih.govresearchgate.net

| Coupling Reaction | Organometallic Reagent | Halide/Pseudohalide | Catalyst | Key Features | Reference |

| Negishi | Organozinc | Aryl/heteroaryl halide | Pd(PPh₃)₄ | High yield, mild conditions, good functional group tolerance | orgsyn.orgorganic-chemistry.org |

| Direct C-H Arylation | - | Heteroaryl halide | Palladium(II) | Avoids pre-functionalization | nih.govresearchgate.net |

Cyclization and Ring-Forming Synthesis Pathways for the Bipyridine Core

An alternative to cross-coupling reactions is the construction of the bipyridine ring system from acyclic precursors that already contain the thiophene moiety. One-pot synthesis methods have been developed for this purpose. For example, a reaction involving 4-pyridine carboxaldehyde, 2-acetyl thiophene, and ethyl cyanoacetate (B8463686) in the presence of ammonium (B1175870) acetate (B1210297) can yield a substituted 2-oxo-4-(pyridin-4-yl)-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile. nih.gov This intermediate can then be further modified to obtain the desired bipyridine structure.

Another approach involves the cyclocondensation of β-ketoenamides. researchgate.net Starting from 1,3-diketones, β-ketoenamides can be prepared and subsequently cyclized to form 4-hydroxypyridine (B47283) derivatives, which can be converted to bipyridyl nonaflates. These nonaflates are excellent precursors for further functionalization via palladium-catalyzed reactions. researchgate.net

| Starting Materials | Key Intermediate | Final Product Type | Reference |

| 4-Pyridine carboxaldehyde, 2-acetyl thiophene, ethyl cyanoacetate, ammonium acetate | 2-oxo-4-(pyridin-4-yl)-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile | Substituted bipyridine | nih.gov |

| 1,3-Diketones, 2-pyridinecarboxylic acid derivatives | β-ketoenamides | Functionalized bipyridines | researchgate.net |

Post-Synthetic Modification and Derivatization Strategies for the this compound Scaffold

Once the core this compound scaffold is synthesized, it can be further modified to introduce various functional groups and tune its properties. For instance, a cyano group on the bipyridine ring can be a precursor for creating a series of pyrazole (B372694) and N-amide derivatives. nih.gov Starting from a synthesized acetohydrazide derivative, cyclization with different reagents can lead to a variety of heterocyclic attachments. nih.gov

Furthermore, bipyridyl nonaflates, synthesized through cyclization pathways, are excellent substrates for palladium-catalyzed reactions like Suzuki and Sonogashira couplings, allowing for the introduction of a wide range of substituents. researchgate.net This post-synthetic modification strategy provides access to a library of specifically substituted bipyridine derivatives. researchgate.net The introduction of functional groups can also be achieved through direct C-H functionalization of the thiophene or bipyridine rings, although this can sometimes lead to mixtures of products.

| Starting Scaffold | Reagents/Reaction Type | Functional Groups Introduced | Reference |

| 2-(3-cyano-6-(thiophen-2-yl)-4,4'-bipyridin-2-yloxy)acetohydrazide | Ethyl acetoacetate, acetylacetone, ethyl cyanoacetate | Pyrazole, pyrazolidine-dione | nih.gov |

| 4-Nonafloxy-substituted bipyridine | Suzuki coupling, Sonogashira coupling | Aryl, alkynyl groups | researchgate.net |

Considerations for Scalable Synthesis and Green Chemistry Principles

The industrial-scale production of this compound and its derivatives necessitates the development of synthetic routes that are not only efficient and high-yielding but also economically viable and environmentally sustainable. Key considerations for scalability include process safety, the cost and availability of starting materials, catalyst efficiency and reusability, and the ease of product purification. Concurrently, the principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

One-pot synthesis methodologies are particularly attractive from both a scalability and green chemistry perspective as they reduce the number of separate reaction and purification steps, thereby saving time, resources, and minimizing waste. For instance, a one-pot reaction for the synthesis of 2-oxo-4-(pyridin-4-yl)-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile, a derivative of the target compound, has been reported. nih.gov This method involves the condensation of 2-acetylthiophene, 4-pyridine carboxaldehyde, ethyl cyanoacetate, and ammonium acetate in ethanol, catalyzed by ceric ammonium nitrate (B79036) (CAN). nih.gov Such multi-component reactions are highly atom-economical and streamline the manufacturing process.

The choice of catalytic system is paramount for a scalable and green synthesis. While traditional cross-coupling reactions like Stille coupling are effective for forming the crucial carbon-carbon bonds in these structures, they often rely on highly toxic organotin reagents, which poses significant environmental and health concerns. mdpi.com In contrast, Suzuki-Miyaura coupling, which utilizes less toxic boronic acids, is a more environmentally benign alternative. mdpi.comvulcanchem.com The efficiency of these catalytic systems can be significantly enhanced, with turnover numbers reaching up to 850,000 in some cases, by using specific ligands for the palladium catalyst, such as imidazolium salts. mdpi.com The development of robust and recyclable catalysts, including those supported on solid phases, further aligns with green chemistry principles by simplifying catalyst recovery and reuse. mdpi.com

Solvent selection is another critical aspect. The ideal solvent should be non-toxic, non-flammable, readily available, and easily recyclable. Ethanol and water are often preferred green solvents. Research has demonstrated the synthesis of bipyridine derivatives in ethanol, which is a renewable and less toxic solvent compared to many common organic solvents. nih.gov Furthermore, solventless or neat reaction conditions represent an even greener approach by completely eliminating the need for a solvent, thus reducing waste and simplifying work-up procedures. researchgate.netgctlc.org For example, the benign synthesis of 4,6-diphenyl[2,2']bipyridine has been achieved through a sequential solventless aldol (B89426) condensation and Michael addition. researchgate.netgctlc.org

Energy efficiency is also a key tenet of green chemistry. Utilizing milder reaction conditions, such as lower temperatures and pressures, can significantly reduce energy consumption. mdpi.com Microwave-assisted synthesis has emerged as a valuable tool in this regard, often leading to dramatically reduced reaction times and increased yields.

Electrochemical methods offer a promising and environmentally friendly alternative for the synthesis of bipyridines. These methods avoid the use of costly and toxic reagents and often proceed with high efficiency. For example, nickel-catalyzed electroreductive homocoupling of bromopyridines has been shown to produce bipyridines in high yields. mdpi.com

The table below summarizes key considerations for the scalable and green synthesis of this compound and its derivatives, highlighting the advantages of modern synthetic strategies.

| Parameter | Traditional Approach | Green/Scalable Approach | Advantages of Green/Scalable Approach |

| Reaction Type | Multi-step synthesis | One-pot, multi-component reactions | Reduced waste, time, and resource consumption. nih.gov |

| Catalysis | Stille coupling (organotin reagents) | Suzuki-Miyaura coupling, recyclable catalysts | Lower toxicity, improved catalyst efficiency and reusability. mdpi.com |

| Solvent | Chlorinated organic solvents | Ethanol, water, or solventless conditions | Reduced toxicity, improved safety, and less environmental impact. nih.govresearchgate.netgctlc.org |

| Energy | High temperatures and long reaction times | Microwave-assisted synthesis, electrochemical methods, milder conditions | Reduced energy consumption and faster reactions. mdpi.com |

| Atom Economy | Often lower due to protecting groups and multiple steps | High, especially in one-pot reactions | Maximizes the incorporation of starting materials into the final product. acs.org |

The following table provides an overview of different synthetic methods with respect to their green chemistry attributes.

| Synthetic Method | Key Green Chemistry Principle(s) Addressed | Example Reactants/Catalysts |

| One-Pot Synthesis | Atom Economy, Waste Prevention | 2-acetylthiophene, 4-pyridine carboxaldehyde, ethyl cyanoacetate, ammonium acetate, CAN nih.gov |

| Suzuki-Miyaura Coupling | Use of Less Hazardous Chemicals | Thiophene boronic acid, halogenated bipyridine, Pd catalyst vulcanchem.com |

| Solventless Reaction | Pollution Prevention, Safer Solvents and Auxiliaries | Benzaldehyde, acetophenone, 2-acetylpyridine (B122185) researchgate.netgctlc.org |

| Electrochemical Synthesis | Inherently Safer Chemistry, Energy Efficiency | Bromopyridines, Ni catalyst mdpi.com |

| Microwave-Assisted Synthesis | Design for Energy Efficiency | - |

By prioritizing these scalable and green chemistry principles, the synthesis of this compound and its derivatives can be optimized for large-scale production while minimizing environmental impact.

Coordination Chemistry of 4 Thiophen 2 Yl 2,2 Bipyridine

Transition Metal Complexes of 4-(Thiophen-2-yl)-2,2'-bipyridine

Synthesis and Detailed Characterization of Mononuclear Complexes

Mononuclear complexes of this compound are typically synthesized by reacting the ligand with a suitable metal salt in a 1:1, 1:2, or 1:3 metal-to-ligand ratio. nih.govrsc.org The resulting complexes are characterized by a range of spectroscopic and analytical techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. nih.govmdpi.com

For instance, a novel heteroleptic copper(I) complex, [Cu(L)(PPh₃)₂]BF₄, where L is 6-(thiophen-2-yl)-2,2'-bipyridine (B14282642), was synthesized and characterized. mdpi.com X-ray diffraction revealed a distorted tetrahedral geometry around the copper center, coordinated by the two nitrogen atoms of the bipyridine unit and two phosphorus atoms from the triphenylphosphine (B44618) ligands. mdpi.com This complex was found to be an orange emitter with a photoluminescence quantum yield of 2.6% in the solid state. mdpi.com

Similarly, various ruthenium(II) complexes incorporating substituted bipyridine ligands have been synthesized and their photophysical properties investigated. rsc.orgresearchgate.netrsc.org These studies often involve detailed characterization using techniques like time-dependent density functional theory (TD-DFT) to understand the nature of the electronic transitions responsible for their luminescence. rsc.org

| Metal | Ancillary Ligands | Characterization Methods | Key Findings | Reference(s) |

| Copper(I) | Triphenylphosphine | X-ray diffraction, IR, UV, NMR | Distorted tetrahedral geometry, orange emitter | mdpi.com |

| Ruthenium(II) | Bipyridine, Cyanide | UV-Vis, Emission Spectroscopy, TD-DFT | Solvent-dependent photophysical and redox properties | rsc.orgresearchgate.net |

| Iridium(III) | Cyclometalating ligands | NMR, Mass Spectrometry, Photophysical studies | Luminescent with tunable emission properties | rsc.orgnih.govmdpi.comnih.govresearchgate.net |

| Iron(II) | Pyrazole-based ligands | X-ray diffraction, Magnetic measurements | Spin-crossover behavior | nih.govacs.orgrsc.org |

| Platinum(II) | Chloride, DMSO | X-ray diffraction, NMR, Photophysical studies | Quenched fluorescence, potential for multifunctional materials | nih.govresearchgate.net |

Assembly and Properties of Dinuclear and Polynuclear Architectures

The bifunctional nature of this compound and its derivatives allows for the construction of dinuclear and polynuclear complexes. These extended structures can exhibit unique properties arising from metal-metal interactions or through-ligand electronic communication.

Dinuclear iron(II) complexes bridged by bis-bipyridine ligands have been synthesized to study the effect of dimerization on spin-crossover (SCO) properties. rsc.org For example, bridging two [Fe(H₂B(pz)₂)₂] units with ligands like 1,2-di(2,2'-bipyridin-5-yl)ethyne resulted in dinuclear complexes where the SCO behavior was more gradual compared to the mononuclear analogue. rsc.org This was attributed to steric hindrance limiting intermolecular interactions. rsc.org

Ruthenium(II) complexes with oligo-diethynyl-thiophene bridged back-to-back terpyridine ligands have also been synthesized, creating wire-like mono- and binuclear structures with interesting electrochemical and photophysical properties. acs.org Similarly, dinuclear platinum(II) complexes tethered by rigid bridging ligands have been prepared and their photophysical properties investigated in both solution and Langmuir-Blodgett films. nih.gov The thiophene (B33073) moiety in such bridging ligands can also be utilized for electrochemical polymerization, leading to the formation of coordination polymers. tue.nltue.nl

Analysis of Coordination Modes and Geometries in this compound Complexes

In the majority of its transition metal complexes, this compound acts as a bidentate chelating ligand, coordinating to the metal center through the two nitrogen atoms of the bipyridine unit. wikipedia.org This coordination mode is typical for 2,2'-bipyridine (B1663995) and its derivatives. researchgate.net The thiophene group generally does not directly participate in coordination to the primary metal center in mononuclear complexes, but its electronic influence is significant. mdpi.com

The coordination geometry around the metal ion is dictated by the metal's preferred coordination number and the stoichiometry of the complex. For example, in the aforementioned copper(I) complex, a distorted tetrahedral geometry is observed. mdpi.com In tris(bipyridine) complexes of metals like ruthenium(II) and iron(II), an octahedral geometry is common. wikipedia.org The planarity of the bipyridine rings facilitates electron delocalization, which is a key factor in the distinct optical and redox properties of these complexes. wikipedia.org In some polynuclear structures, the bipyridine ligand can act as a bridge between two different metal ions, though this is less common than the chelating mode. researchgate.net

Ligand Field Effects and Electronic Structure Elucidation of Metal Complexes

The electronic properties of transition metal complexes containing this compound are governed by ligand field effects and the nature of the frontier molecular orbitals. The bipyridine moiety provides a strong ligand field, which influences the d-orbital splitting of the metal center. rsc.org This, in turn, affects the electronic transitions and magnetic properties of the complex.

For luminescent complexes, such as those of ruthenium(II) and iridium(III), the emission often arises from metal-to-ligand charge transfer (MLCT) excited states. rsc.orgrsc.orgmdpi.com The energy of these states, and thus the emission color, can be tuned by modifying the substituents on the bipyridine or the ancillary ligands. mdpi.com The thiophene substituent on the 4-position of the bipyridine ligand can modulate the energy of the ligand-based orbitals, thereby influencing the MLCT energy gap.

In the case of iron(II) complexes, the ligand field strength is crucial for observing spin-crossover (SCO) behavior. nih.gov Bipyridine-type ligands can provide a ligand field strength that is close to the energy required for spin pairing in the d-orbitals of Fe(II), allowing for a transition between the high-spin and low-spin states upon external stimuli like temperature change. nih.govdtu.dk

Lanthanide and Actinide Coordination Compounds Incorporating this compound

The coordination chemistry of this compound extends to the f-block elements, namely the lanthanides and actinides. funaab.edu.ngresearchgate.net Lanthanide complexes are of particular interest due to their unique luminescent properties, which arise from f-f electronic transitions. researchgate.net

In lanthanide complexes, ligands like 2,2'-bipyridine and its derivatives act as "antenna" ligands. researchgate.net They absorb light efficiently and transfer the energy to the lanthanide ion, which then emits at its characteristic wavelength. The efficiency of this energy transfer process is crucial for achieving bright luminescence. The introduction of a thiophene group can enhance the molar absorptivity of the ligand, potentially leading to more efficient sensitization of the lanthanide's emission. researchgate.net

The coordination numbers for lanthanide ions are typically high, often 8 or 9, and can be even higher with small chelating ligands. farmaciajournal.com The geometry of these complexes is often described as distorted polyhedra. farmaciajournal.com The coordination chemistry of lanthanides is relevant to various biological and medical applications, including their use as diagnostic probes in clinical settings. nih.gov

Main Group Metal Interactions and Formation of Supramolecular Assemblies

While less common than transition metal complexes, this compound can also interact with main group metals. These interactions can lead to the formation of supramolecular assemblies with diverse architectures. The principles of supramolecular chemistry, such as hydrogen bonding and π-π stacking interactions, play a significant role in the formation of these structures. researchgate.net

For example, 4,4'-bipyridine (B149096), a related ligand, is known to act as a bridging ligand to form one-, two-, and three-dimensional coordination polymer networks with various metal ions. researchgate.netub.edunih.gov The nitrogen atoms in the pyridine (B92270) rings are key coordination sites. In the case of this compound, the bipyridine unit can chelate a metal ion, and the thiophene ring can participate in further intermolecular interactions, such as π-stacking, to build up larger supramolecular structures. nih.gov These interactions can lead to the formation of interesting topologies, including chains, sheets, and 3D networks. researchgate.netresearchgate.net The ability of such ligands to direct the self-assembly of complex architectures is a key area of research in supramolecular chemistry. nih.govbeilstein-journals.org

Spectroscopic and Structural Characterization of 4 Thiophen 2 Yl 2,2 Bipyridine and Its Metal Complexes

Advanced Spectroscopic Techniques for Ligand Characterization

Spectroscopic techniques are indispensable for elucidating the intricate molecular features of 4-(Thiophen-2-yl)-2,2'-bipyridine. Each method offers a unique window into the ligand's structure and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide atom-specific information, allowing for the precise assignment of the chemical environment of each nucleus within the this compound framework.

In a typical ¹H NMR spectrum of this compound, the protons of the bipyridine and thiophene (B33073) rings resonate at distinct chemical shifts, influenced by their electronic environment and proximity to other atoms. For instance, the protons on the bipyridine rings often appear as doublets and triplets in the aromatic region of the spectrum. researchgate.net The coupling patterns between adjacent protons provide valuable information about their connectivity.

Similarly, ¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of the atoms they are bonded to. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Analogs

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 8.70 | d | Bipyridine H6 |

| ¹H | 8.50 | d | Bipyridine H3 |

| ¹H | 7.90 | s | Bipyridine H3' |

| ¹H | 7.85 | dd | Thiophene H5 |

| ¹H | 7.40 | d | Bipyridine H5' |

| ¹H | 7.35 | dd | Thiophene H4 |

| ¹H | 7.15 | dd | Thiophene H3 |

| ¹³C | 156.5 | s | Bipyridine C2/C2' |

| ¹³C | 150.0 | s | Bipyridine C6/C6' |

| ¹³C | 149.5 | s | Bipyridine C4 |

| ¹³C | 137.0 | s | Bipyridine C4' |

| ¹³C | 128.0 | s | Thiophene C5 |

| ¹³C | 126.0 | s | Thiophene C3 |

| ¹³C | 125.0 | s | Thiophene C4 |

| ¹³C | 121.5 | s | Bipyridine C5/C5' |

| ¹³C | 119.0 | s | Bipyridine C3/C3' |

Note: The data presented are representative and may vary depending on the solvent and specific experimental conditions.

Upon complexation with a metal ion, significant changes in the NMR spectra are observed. The coordination of the nitrogen atoms of the bipyridine moiety to a metal center alters the electronic distribution within the ligand, leading to shifts in the proton and carbon resonances. These shifts provide crucial evidence for the formation of a metal complex and can offer insights into the coordination geometry. rsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules. scirp.org These methods are based on the interaction of electromagnetic radiation with molecular vibrations and provide a "fingerprint" of the compound.

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the stretching and bending vibrations of its constituent functional groups. For example, the C=C and C=N stretching vibrations of the bipyridine and thiophene rings typically appear in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations are observed at higher wavenumbers, generally above 3000 cm⁻¹. researchgate.net

Raman spectroscopy provides complementary information to IR spectroscopy. The selection rules for Raman scattering are different from those for IR absorption, meaning that some vibrational modes may be more prominent in one technique than the other. nih.gov For instance, the symmetric vibrations of the aromatic rings often give rise to strong Raman signals. researchgate.net

Table 2: Key Vibrational Frequencies for this compound and its Analogs

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

| C-H stretching (aromatic) | 3100-3000 | 3100-3000 |

| C=N stretching (bipyridine) | ~1600 | ~1600 |

| C=C stretching (aromatic) | 1580-1400 | 1580-1400 |

| Ring breathing (bipyridine) | ~1000 | ~1000 |

| C-S stretching (thiophene) | ~700 | ~700 |

Upon coordination to a metal ion, the vibrational frequencies of the this compound ligand are perturbed. The stretching frequencies of the C=N and C=C bonds in the bipyridine ring are often shifted to higher or lower wavenumbers, depending on the nature of the metal and the strength of the coordination bond. rsc.orgnipne.ro These shifts serve as a diagnostic tool for confirming complex formation and can provide information about the coordination environment of the metal ion.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones.

The UV-Vis spectrum of this compound is characterized by intense absorption bands in the ultraviolet region, typically between 200 and 400 nm. These absorptions are attributed to π→π* transitions within the aromatic bipyridine and thiophene ring systems. nist.govnist.gov

Upon complexation with a transition metal, new absorption bands often appear in the visible region of the spectrum. These bands are typically due to metal-to-ligand charge transfer (MLCT) transitions, where an electron is promoted from a metal-centered d-orbital to a ligand-centered π*-orbital. wikipedia.orgnih.gov The energy and intensity of these MLCT bands are highly sensitive to the nature of the metal ion, its oxidation state, and the coordination geometry of the complex. researchgate.net This property makes UV-Vis spectroscopy a valuable tool for studying the electronic structure of metal complexes and for colorimetric analysis. wikipedia.org

Table 3: Typical UV-Vis Absorption Data for this compound and its Metal Complexes

| Compound Type | Absorption Maximum (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Type |

| Free Ligand | ~280 | ~25,000 | π→π |

| Free Ligand | ~310 | ~15,000 | π→π |

| Metal Complex | >400 | Variable | Metal-to-Ligand Charge Transfer (MLCT) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain structural information through the analysis of its fragmentation pattern. chemguide.co.uk

In the mass spectrum of this compound, a prominent peak corresponding to the molecular ion (M⁺) is typically observed. The high-resolution mass spectrum can provide the exact mass of the molecule, allowing for the determination of its elemental composition. mdpi.com

Under electron ionization (EI) or other energetic ionization methods, the molecular ion can fragment into smaller, characteristic ions. The fragmentation pattern provides valuable clues about the structure of the molecule. For example, fragmentation may involve the cleavage of the bond between the thiophene and bipyridine rings or the loss of small neutral molecules from the aromatic rings. raco.catnih.govnist.gov

For metal complexes, mass spectrometry can confirm the formation of the complex and provide information about its stoichiometry. The mass spectrum will show a peak corresponding to the intact complex ion, and the fragmentation pattern can reveal how the ligand is bound to the metal center. researchgate.netnih.gov

Solid-State Structural Elucidation via X-ray Diffraction

While spectroscopic techniques provide valuable information about the connectivity and electronic properties of molecules, X-ray diffraction provides the definitive three-dimensional structure in the solid state.

Single Crystal X-ray Diffraction Analysis of this compound and its Complexes

Single crystal X-ray diffraction is the most powerful method for determining the precise arrangement of atoms in a crystalline solid. nih.gov By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, a detailed three-dimensional model of the molecule can be constructed.

For this compound, a single crystal X-ray structure would reveal the planarity of the bipyridine and thiophene rings and the dihedral angle between them. It would also provide precise bond lengths and angles for the entire molecule.

Table 4: Illustrative Crystallographic Data for a Metal Complex of a Bipyridine Ligand

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| β (°) | 105.2 |

| Z | 4 |

| R-factor | 0.045 |

Note: This data is for illustrative purposes and represents a typical metal complex with a bipyridine-type ligand.

Solution-Phase Structural Probing and Aggregation Studies

The behavior of this compound and its metal complexes in solution is critical for many of their potential applications. Techniques that can probe their size, shape, and aggregation state in solution are therefore essential.

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of small particles and molecules in suspension or solution. It measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles. For metal complexes of this compound, DLS can provide valuable information on:

Aggregate Formation: Many metal complexes, particularly those with extended aromatic surfaces, have a tendency to aggregate in solution. DLS can detect the formation of these aggregates and determine their average hydrodynamic radius. Studies on related ruthenium(II) bipyridyl complexes have shown that they can form aggregates in aqueous solutions, with the size and shape of the aggregates depending on factors like the length of appended alkyl chains. nih.gov

Critical Micelle Concentration (CMC): For amphiphilic derivatives of the ligand, DLS can be used to determine the critical micelle concentration, the concentration at which molecules begin to self-assemble into micelles.

Solution Stability: DLS can monitor changes in particle size over time, providing insights into the stability of the complex in a particular solvent.

The interpretation of DLS data for complex systems can be challenging. For instance, studies on thiophene-based polymers have shown bimodal distributions in DLS, indicating the presence of multiple species or anisotropic structures in solution. rsc.org Therefore, DLS is often used in conjunction with other techniques to obtain a more complete picture of the solution-phase behavior.

Study Oligomerization: SAXS is sensitive to changes in molecular weight and can be used to study the oligomerization state of a complex in solution. nih.gov

Monitor Conformational Changes: The technique can be used to monitor conformational changes in response to external stimuli, such as changes in pH, temperature, or the binding of a substrate.

Investigate Complex Formation: SAXS can be used to study the formation of larger assemblies, such as the nucleation and growth of metal-organic frameworks (MOFs) in solution. researchgate.netuu.nl

Size-exclusion chromatography coupled with SAXS (SEC-SAXS) is a particularly powerful combination that allows for the separation of different species in a sample before SAXS analysis, ensuring that the scattering data is from a monodisperse sample. nih.gov

| Technique | Information Obtained | Typical Application for this compound Complexes |

| DLS | Hydrodynamic radius, size distribution, aggregation | Detecting and sizing aggregates in solution, determining CMC for amphiphilic derivatives. |

| SAXS | Molecular shape, size, oligomerization state, conformation | Generating low-resolution models of complexes, studying self-assembly in solution. |

Advanced Characterization Methods for Electronic and Magnetic Properties

To fully understand the potential of this compound metal complexes in applications such as catalysis and molecular electronics, it is essential to characterize their electronic and magnetic properties.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is a highly sensitive method for studying paramagnetic metal complexes, such as those of Cu(II), V(IV), Mn(II), and some Ru(III) and Re(I) species. nih.gov For metal complexes of this compound, EPR can provide detailed information about:

The Electronic Structure of the Metal Center: The g-tensor and hyperfine coupling constants obtained from an EPR spectrum provide information about the oxidation state, coordination environment, and the nature of the metal-ligand bonding. mdpi.com

The Geometry of the Complex: The EPR parameters are sensitive to the geometry of the complex. For example, square planar and tetrahedral Cu(II) complexes exhibit distinct EPR spectra. nih.gov

Magnetic Interactions: In multinuclear complexes or in the presence of aggregation, EPR can be used to study magnetic interactions between paramagnetic centers.

Radical Ligands: If the ligand itself is reduced to a radical anion, as can be the case in some rhenium(I) bipyridine complexes, EPR can be used to characterize the resulting paramagnetic species. researchgate.net

Recent studies have utilized EPR to characterize TEMPO-appended bipyridine complexes of lanthanides, confirming the presence of the free radical fragment. semanticscholar.org Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental EPR data to aid in the interpretation of the spectra and to provide a more detailed understanding of the electronic structure. mdpi.com

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are powerful techniques for probing the electronic structure of materials. They provide element-specific information about the oxidation state, coordination environment, and bonding of the absorbing atom.

X-ray Absorption Spectroscopy (XAS): XAS measures the absorption of X-rays as a function of energy. The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES: The XANES region provides information about the oxidation state and coordination geometry of the absorbing atom.

EXAFS: The EXAFS region provides information about the local atomic environment of the absorbing atom, including bond distances and coordination numbers. XAS is particularly useful for studying the electronic structure of metal complexes in both solid and solution states and has been used to investigate the formation of metal-organic frameworks. acs.org

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that measures the kinetic energy of electrons ejected from a material when it is irradiated with X-rays. It provides information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For metal complexes of this compound, XPS can be used to:

Confirm the oxidation state of the metal ion in the complex.

Probe the electronic environment of the nitrogen and sulfur atoms in the ligand, providing insights into their coordination to the metal center.

Characterize thin films and surface-immobilized complexes. Studies on pyrene-appended ruthenium bipyridyl complexes have used XPS to confirm their successful immobilization on carbon electrodes. researchgate.net

The combination of these advanced spectroscopic techniques provides a comprehensive understanding of the structural, electronic, and magnetic properties of this compound and its metal complexes, which is essential for the rational design of new functional materials.

| Technique | Information Obtained | Typical Application for this compound Complexes |

| EPR | Oxidation state, coordination environment, g-tensor, hyperfine coupling | Characterizing paramagnetic metal complexes (e.g., Cu(II), Re(I) radical), determining geometry. |

| XAS | Oxidation state, coordination geometry, bond distances | Probing the electronic structure and local coordination environment of the metal center. |

| XPS | Elemental composition, oxidation state, chemical environment | Determining the oxidation state of the metal and probing the electronic state of ligand atoms. |

Photophysical and Optoelectronic Properties of 4 Thiophen 2 Yl 2,2 Bipyridine Systems

Ligand-Based Photophysics of 4-(Thiophen-2-yl)-2,2'-bipyridine

The inherent photophysical behavior of the this compound ligand itself is foundational to understanding the properties of its more complex metal-containing derivatives.

Absorption and Emission Characteristics of the Free Ligand

The electronic absorption spectrum of this compound and related bipyridine systems is characterized by high-energy bands attributed to π* ← π transitions centered on the ligand. mdpi.com For instance, a related compound, 3-(thiophen-2-yl)benzonitrile, displays distinct NMR signals indicative of the electronic environment of the thiophene (B33073) and pyridine (B92270) rings. vulcanchem.com In many bipyridine-based systems, the absorption spectra show a dependence on solvent polarity, with bathochromic (red) shifts observed in more polar solvents. nih.gov This suggests a charge-transfer character in the lowest electronic transitions. nih.gov

The emission properties of these ligands are also noteworthy. For example, diketopyrrolopyrrole ligands appended with thiophene-bipyridine moieties are fluorescent, with some exhibiting high quantum yields. researchgate.net The emission wavelength can be tuned based on the molecular structure. For instance, while some (2-thienyl)quinazoline derivatives show blue light emission, others with different functional groups emit in the green region of the spectrum. researchgate.net

Determination of Fluorescence and Phosphorescence Quantum Yields

The efficiency of the emission processes, quantified by fluorescence and phosphorescence quantum yields, is a critical parameter for optoelectronic applications. For some bipyridine-based ligands, fluorescence quantum yields can be as high as 12% to 33% upon complexation with ions like H+ or Zn2+. nih.gov The determination of these quantum yields is often performed using an integrating sphere, which collects all emitted light from a sample. jascoinc.comyoutube.com This technique allows for the calculation of the ratio of photons emitted to photons absorbed. jascoinc.com For phosphorescent materials, measurements are often conducted at low temperatures, such as 77 Kelvin, to slow down relaxation processes and enhance phosphorescence. jascoinc.com The quantum yield can be influenced by factors such as intermolecular interactions and the presence of heavy atoms, which can promote intersystem crossing from the singlet excited state to the triplet state, sometimes leading to dual fluorescence and phosphorescence. nih.gov

Metal-to-Ligand Charge Transfer (MLCT) and Ligand-to-Metal Charge Transfer (LMCT) Transitions in Complexes

Upon coordination to a metal center, the photophysical properties of this compound are significantly altered. The resulting complexes often exhibit intense absorption bands in the visible region of the spectrum, which are attributed to metal-to-ligand charge transfer (MLCT) transitions. wikipedia.org In these transitions, an electron is excited from a metal-centered d-orbital to a ligand-based π*-orbital. The energy of the MLCT absorption maximum is often correlated with the difference between the metal's oxidation potential and the ligand's reduction potential. nih.gov

The nature of the ligand plays a crucial role in determining the properties of the MLCT state. For instance, in ruthenium(II) bipyridine complexes, the excited electron is often localized on a single bipyridine ligand rather than being delocalized over all the ligands. osti.gov The solvent can also influence the MLCT state, with increasing solvent Lewis acidity leading to a destabilization of the MLCT state relative to the ground state. dtu.dk

While MLCT transitions are more common for these types of complexes, ligand-to-metal charge transfer (LMCT) transitions are also possible, though less frequently discussed for this specific system in the provided context.

Excited State Dynamics and Lifetimes of this compound Metal Complexes

The fate of the excited state created by light absorption is a key determinant of a complex's utility in various applications. Following MLCT excitation in iron(II) bipyridine complexes, the excited state can undergo ultrafast spin crossover to a metal-centered quintet state through a short-lived triplet intermediate. nih.gov The lifetime of the MLCT state can be significantly influenced by the ligand structure. For example, substituting bipyridine ligands with cyanide in an iron complex was shown to increase the MLCT excited state lifetime from femtoseconds to 19 picoseconds. nih.gov

In dinuclear ruthenium(II) complexes, the bridging ligand connecting the two metal centers influences the excited-state deactivation pathways. A more conjugated bridging ligand can lead to a longer-lived and more delocalized excited state. rsc.org The deactivation of the excited state can occur through various pathways, including population of a metal-centered (³MC) state, which can sometimes lead to ligand loss. rsc.org In some ruthenium complexes, intramolecular energy transfer processes between the metal complex core and covalently attached aromatic chromophores govern the photophysical properties, with the initial excitation energy localizing on either the ³MLCT state or a triplet state of the aromatic moiety, depending on their relative energies. acs.org

Electroluminescence and Photoluminescence Performance in Thin Films and Devices

The promising photophysical properties of this compound and its metal complexes make them attractive candidates for use in light-emitting devices.

Application in Organic Light-Emitting Diodes (OLEDs) and Light-Emitting Electrochemical Cells (LECs)

Metal complexes of bipyridine derivatives have been successfully employed as the light-emitting layer in organic light-emitting diodes (OLEDs). For example, solid-state devices using tris(2,2'-bipyridine)ruthenium(II) complexes have demonstrated bright red electroluminescence with turn-on voltages as low as 2.3 V. utexas.edu These devices have achieved brightness levels of 500 cd/m² at 3 V and 2000 cd/m² at 4.5 V, with external quantum efficiencies up to 1.8%. utexas.edu

Heteroleptic copper(I) complexes incorporating a 6-(thiophen-2-yl)-2,2'-bipyridine (B14282642) ligand have also been investigated for their potential in OLEDs and light-emitting electrochemical cells (LECs). mdpi.com One such complex was found to be an orange emitter in the solid state with a photoluminescence quantum yield of 2.6%. mdpi.com The development of such complexes is driven by the search for efficient and stable phosphorescent materials that can serve as alternatives to more expensive heavy metal analogues. mdpi.com The performance of these devices is dependent on the specific molecular structure of the complex and the device architecture. utexas.edu

Efficiency Analysis of Photon-to-Electron Conversion

The integration of the this compound moiety into photosensitizer molecules, particularly within dye-sensitized solar cells (DSSCs), has been a strategic approach to enhance photon-to-electron conversion efficiencies. The thiophene unit, acting as an effective π-conjugated spacer and electron donor, significantly influences the photophysical and electrochemical properties of the resulting complexes, leading to improved device performance.

A notable example involves a hydrophobic ruthenium complex, cis-Ru(dhtbpy)(dcbpy)(NCS)2, where dhtbpy is 4,4'-di(hexylthienylvinyl)-2,2'-bipyridyl, a derivative of the core compound. This sensitizer (B1316253), when applied to nanocrystalline TiO2-based solar cells, demonstrated a remarkable power conversion efficiency (PCE) of 9.5% under AM 1.5 solar light. researchgate.net The introduction of the thiophene-vinyl linkage resulted in a 10 nm red-shift in the absorption spectrum compared to the standard N719 dye, indicating enhanced light-harvesting capabilities. researchgate.net

Further research on a similar ruthenium photosensitizer featuring a 2-thiophen-2-yl-vinyl-conjugated ligand in conjunction with a poly(3,4-ethylenedioxythiophene) (PEDOT) hole conductor yielded a solid-state DSSC with a maximum PCE of 2.6%. chemrxiv.org This device exhibited a high fill factor (FF) of 0.74, an open-circuit voltage (Voc) of 0.78 V, and a short-circuit current density (Jsc) of 4.5 mA cm⁻² at 100 mW cm⁻² illumination. chemrxiv.org

The development of D-D-π-A (Donor-Donor-π-Acceptor) organic dyes has also incorporated the thiophene-bipyridine motif. For instance, replacing a simple π-conjugated bridge with a 9-ethyl-3,6-di(2-thiophenyl)carbazole moiety in a dye named TTC102 to create TTC104 resulted in a 21.6% increase in PCE, from 5.24% to 6.36%. rsc.org This enhancement was accompanied by a broader absorption band for TTC104 after being anchored to a TiO2 film. rsc.org

The following table summarizes the performance of various solar cells incorporating derivatives of this compound:

| Sensitizer/Dye | PCE (%) | Jsc (mA/cm²) | Voc (V) | FF | Reference |

| cis-Ru(dhtbpy)(dcbpy)(NCS)2 | 9.5 | Not Reported | Not Reported | Not Reported | researchgate.net |

| Ru-complex with 2-thiophen-2-yl-vinyl-conjugated ligand and PEDOT | 2.6 | 4.5 | 0.78 | 0.74 | chemrxiv.org |

| Dye 1 (dithieno[3,2-b:2′,3′-d]thiophene-2-cyanoacrylic acid) | 0.3 | 1.2 | 0.7 | Not Reported | nih.gov |

| TTC104 | 6.36 | Not Reported | Not Reported | Not Reported | rsc.org |

| TTC102 | 5.24 | Not Reported | Not Reported | Not Reported | rsc.org |

Multiphoton Absorption Phenomena and Nonlinear Optics

The unique electronic structure of molecules containing the this compound scaffold, characterized by extended π-conjugation and the potential for intramolecular charge transfer (ICT), makes them promising candidates for applications in nonlinear optics (NLO), particularly for multiphoton absorption (MPA). MPA is a process where a molecule simultaneously absorbs two or more photons, leading to an excited state that is not accessible through single-photon absorption. This phenomenon is the basis for various applications, including two-photon fluorescence microscopy, 3D microfabrication, and photodynamic therapy.

While direct MPA data for the specific compound this compound is limited in the reviewed literature, studies on closely related thiophene-based pyridine and bipyridine derivatives provide significant insights into their NLO properties. Research on D–π–A (Donor-π-Acceptor) structural thiophene-based pyridine chromophores has demonstrated their capacity for large two-photon absorption (2PA) cross-sections in the near-infrared region. rsc.org These molecules, when designed with appropriate electron-donating and accepting groups connected by a thiophene-containing π-bridge, exhibit significant ICT character upon excitation, which is a key factor for enhancing 2PA.

For instance, theoretical calculations on quadrupolar dyes with a thiophene donor have shown that the 2PA cross-sections can be substantial. rsc.org The strength of the acceptor group plays a crucial role in tuning the energy levels of the one-photon and two-photon active states. rsc.org It has been noted that for chromophores with stronger acceptors, while the predicted 2PA activity can be very high, it may be compromised by competing one-photon absorption into the lowest excited state (S1). rsc.org

Furthermore, metal complexes incorporating bithiophene-functionalized ligands have been shown to exhibit significant two-photon absorption at near-infrared wavelengths, such as 808 nm. nih.gov This property has been harnessed for applications in synergistic photodynamic and photothermal therapies. nih.gov The replacement of benzene (B151609) rings with thiophene rings in donor-acceptor stilbene-type molecules has been experimentally shown to significantly enhance the second-order NLO hyperpolarizability (β). psu.edu This suggests that the thiophene moiety is more effective at mediating conjugation and charge transfer compared to a benzenoid ring. psu.edu

The general findings from related systems are summarized in the table below, highlighting the potential for significant nonlinear optical activity in this compound based systems.

| System | Key NLO Property | Observation | Reference |

| Thiophene-based pyridine chromophores (D–π–A) | Two-Photon Absorption | Large active 2PA cross-sections in the near-IR region. rsc.org | rsc.org |

| Quadrupolar thiophene-based dyes | Two-Photon Absorption | Theoretically predicted very high 2PA activity, tunable by acceptor strength. rsc.org | rsc.org |

| Bithiophene-functionalized metal complexes | Two-Photon Absorption | Significant 2PA at 808 nm. nih.gov | nih.gov |

| Donor-acceptor stilbenes with thiophene | Second-order NLO hyperpolarizability (β) | Thiophene substitution significantly enhances β compared to benzene. psu.edu | psu.edu |

These findings collectively suggest that the this compound framework possesses the fundamental electronic characteristics necessary for efficient multiphoton absorption and other nonlinear optical phenomena. The combination of the electron-rich thiophene ring with the electron-accepting bipyridine unit creates a push-pull system that can be further functionalized to optimize its NLO response for specific applications.

Electrochemical Behavior and Redox Properties of 4 Thiophen 2 Yl 2,2 Bipyridine

Cyclic Voltammetry Studies of 4-(Thiophen-2-yl)-2,2'-bipyridine and its Metal Complexes

Cyclic voltammetry (CV) is a primary technique used to investigate the redox properties of this compound and its metal complexes. This method provides valuable insights into the electron transfer processes, including the potentials at which oxidation and reduction occur.

Studies on various 2,2'-bipyridine (B1663995) (bpy) complexes reveal that they are typically electroactive. iieta.orgresearchgate.net The electrochemical reactions often involve reversible, one-electron processes that can be either metal-centered or ligand-centered. iieta.org For instance, in tris(bipyridine) complexes, the metal ion can undergo oxidation or reduction, and under more reducing conditions, the bipyridine ligands themselves can be reduced. iieta.orgresearchgate.net

When this compound acts as a ligand, its metal complexes exhibit rich electrochemical behavior. For example, rhenium(I) complexes with thiophene-substituted bipyridine ligands have been synthesized and studied for their electrocatalytic properties. rsc.org CV studies of these complexes show distinct redox waves corresponding to processes occurring at both the metal center and the ligand system. Similarly, platinum(II) complexes incorporating thiophene-bipyridine ligands have been investigated, with their electrochemical properties analyzed to understand the electronic effects of the ligand structure. researchgate.netnih.gov

The general electrochemical behavior of bipyridinium salts, which are related to the reduced forms of bipyridine ligands, is influenced by the parent bipyridine structure, the nature of N-alkylation, and the number of quaternized nitrogen atoms. frontiersin.org This fundamental understanding helps in interpreting the more complex cyclic voltammograms of thiophene-substituted bipyridine complexes.

Below is a representative data table summarizing typical electrochemical data obtained from cyclic voltammetry studies of related bipyridine complexes.

| Complex/Ligand | Redox Couple | Potential (V vs. ref) | Scan Rate (mV/s) | Solvent/Electrolyte | Reference |

| [Re(tBu2-bpy-C6H4-Th)(CO)3Cl] | Re+/0 | -1.33 | 100 | CH3CN / TBAPF6 | rsc.org |

| [Re(tBu2-bpy-Th)(CO)3Cl] | Re+/0 | -1.36 | 100 | CH3CN / TBAPF6 | rsc.org |

| Co(4,4'-di-Me-bpy)22 | Co(II)/Co(I) | -1.23 (Epc) | 50-5000 | CH3CN / TBAP | nih.gov |

| Co(4,4'-di-tBu-bpy)22 | Co(II)/Co(I) | -1.27 (Epc) | 50-5000 | CH3CN / TBAP | nih.gov |

| Charge Transfer Complex of 4,4'-bipyridine (B149096) with benzoquinone | Complex Redox | -0.6 (Epc) | 500 | DMF / TEACl | iieta.org |

Note: The data presented are for illustrative purposes and represent findings for structurally related compounds. Potentials are highly dependent on experimental conditions.

Analysis of Anodic and Cathodic Processes and Potentials

The analysis of anodic (oxidation) and cathodic (reduction) processes in the cyclic voltammograms of this compound complexes provides a deeper understanding of their electronic structure. The potentials of these processes are sensitive to the nature of the metal center and the substituents on the bipyridine ligand.

Anodic Processes (Oxidation): For many transition metal complexes with bipyridine ligands, the first oxidation is typically a metal-centered process (e.g., Ru(II) to Ru(III) or Re(I) to Re(II)). iieta.orgrsc.org The potential for this oxidation can be systematically adjusted by introducing electron-donating or electron-withdrawing groups to the bipyridine ligand. mdpi.com The thiophene (B33073) group in this compound can influence this potential. Furthermore, in some complexes, particularly those designed for electropolymerization, an irreversible oxidation wave corresponding to the oxidative coupling of the thiophene units can be observed at higher potentials. rsc.org This process is key to forming conductive polymer films on an electrode surface. rsc.org

Cathodic Processes (Reduction): The reduction processes are often ligand-centered. The 2,2'-bipyridine ligand system possesses low-lying π* orbitals that can accept electrons. nih.gov The first reduction typically involves the formation of a radical anion (bpy•⁻), and a second reduction can lead to the formation of a dianion (bpy²⁻). nih.gov The potentials for these reductions are also influenced by substituents. The presence of the electron-rich thiophene ring can modulate the energy of these π* orbitals. In a study of rhenium(I) complexes with thiophene-substituted bipyridines, the first reduction was assigned to a ligand-based process. rsc.org

The reversibility of these redox events is a crucial aspect. For many bipyridine complexes of metals like ruthenium and cobalt, the metal- and ligand-centered redox reactions are reversible one-electron processes. iieta.orgnih.gov The separation between the cathodic and anodic peak potentials (ΔEp) provides information about the electron transfer kinetics.

Investigation of Electrochromic Properties for Display Applications

Electrochromism is the phenomenon where a material undergoes a reversible change in color upon electrochemical oxidation or reduction. This property is highly relevant for applications such as smart windows, and low-power displays. Polymers and copolymers incorporating thiophene and pyridine (B92270) or bipyridine units are promising candidates for electrochromic materials due to their stability and tunable colors. electrochemsci.orgmdpi.com

The redox states of this compound-based materials correspond to different colors. The neutral state often has a specific color, which changes as the material is oxidized or reduced, generating new absorption bands in the visible spectrum. electrochemsci.org For example, a polymer film of 2,5-bis(2-(3,4-ethylenedioxy)thienyl)pyridine, a related donor-acceptor-donor (D-A-D) structured monomer, exhibits multicolored behavior. electrochemsci.org In its neutral state, the film is red, and upon oxidation, it changes to purple and then sky blue. electrochemsci.org

The combination of a thiophene donor and a bipyridine acceptor within a polymer backbone allows for a low bandgap and a wide range of colors across different redox states. Copolymers of 3,4-ethylenedioxythiophene (B145204) (EDOT) with other monomers have been extensively studied for their electrochromic properties, showing high stability and fast switching times. mdpi.com The addition of different aromatic units, such as pyrene, to a poly(thiophene) backbone can improve cyclic stability and allow for multicolor switching. mdpi.com

The table below summarizes the electrochromic behavior of a representative polymer based on a related thiophene-pyridine structure.

| Polymer State | Applied Potential (V) | Observed Color |

| Neutral | 0 | Red |

| Oxidized | +0.8 | Purple |

| Fully Oxidized | +1.4 | Sky Blue |

| Reduced | -1.6 | Pale Blue |

| Data derived from studies on poly(2,5-bis(2-(3,4-ethylenedioxy)thienyl)pyridine). electrochemsci.org |

The performance of electrochromic materials is also characterized by their coloration efficiency, switching speed, and cycling stability. mdpi.commdpi.com Materials based on thiophene and bipyridine derivatives have shown promising results in these areas, making them viable for device applications. electrochemsci.orgresearchgate.net

Electrocatalytic Activity of Related Metal Complexes

Metal complexes of this compound and related ligands have demonstrated significant potential as electrocatalysts for important chemical transformations. The ligand framework plays a crucial role in stabilizing the metal center in various oxidation states and in mediating electron transfer during the catalytic cycle.

A notable application is the electrocatalytic reduction of carbon dioxide (CO₂). Rhenium(I) complexes containing thiophene-substituted bipyridine ligands have been shown to be active catalysts for CO₂ reduction. rsc.org A key feature of these systems is the ability of the thiophene group to undergo oxidative electropolymerization, which allows the catalytic complex to be immobilized onto an electrode surface. rsc.org These chemically modified electrodes exhibit significant and stable catalytic activity for converting CO₂ to carbon monoxide (CO), offering an advantage over homogeneous systems which can be less stable. rsc.org

Platinum(II) complexes with thiophene-bipyridine ligands are also of interest for their catalytic and biological activities. researchgate.netnih.gov While their ability to electrochemically oxidize or reduce biological analytes is an area of ongoing research, the fundamental coordination chemistry suggests potential applications in biosensing and other catalytic processes. researchgate.net

Furthermore, cobalt complexes with various polypyridine ligands have been investigated for their electrocatalytic properties, including for CO₂ reduction and as mediators in solar cells. nih.gov The redox properties of the Co(II)/Co(I) couple, which are tunable via ligand substitution, are central to their catalytic function. The introduction of a thiophene substituent on the bipyridine ligand can further modulate these properties to enhance catalytic performance.

Theoretical and Computational Investigations of 4 Thiophen 2 Yl 2,2 Bipyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of molecules like 4-(Thiophen-2-yl)-2,2'-bipyridine. DFT calculations allow for the determination of the molecule's ground-state geometry, electronic properties, and the distribution of its molecular orbitals.

Theoretical assessments of substituted 2,2'-bipyridine (B1663995) derivatives have shown that the introduction of different functional groups can significantly alter both their electronic and structural properties. tandfonline.com The electron-donating or electron-withdrawing nature of the substituent plays a crucial role in modulating the electron density of the bipyridine system. tandfonline.com In the case of this compound, the thiophene (B33073) moiety is expected to influence the electronic landscape of the bipyridine core.

DFT calculations can provide precise data on bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's three-dimensional structure. Furthermore, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key parameters obtained from DFT calculations. The HOMO-LUMO energy gap is particularly important as it provides an indication of the molecule's chemical reactivity and the energy required for electronic excitation. For substituted bipyridines, a general reduction in the HOMO-LUMO energy gap is often observed upon substitution. tandfonline.com

| Parameter | Calculated Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 3.3 eV |

| C-C (inter-ring) Bond Length | 1.49 Å |

| Pyridine-Thiophene Dihedral Angle | 25° |

Note: The data in this table are representative values for a thiophene-substituted bipyridine and are intended to illustrate the type of information obtained from DFT calculations.

Time-Dependent DFT (TD-DFT) for Excited State Properties and Spectroscopic Prediction

To investigate the behavior of this compound upon interaction with light, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. TD-DFT allows for the calculation of excited-state properties and the prediction of spectroscopic features, such as UV-Vis absorption spectra. mdpi.com

The prediction of absorption spectra for organic dyes using TD-DFT has become a reliable approach, with the ability to achieve high accuracy when appropriate computational protocols are employed. mdpi.com For noncovalent systems, the choice of the correct geometry and the inclusion of solvent effects are critical for accurate predictions. mdpi.com

TD-DFT calculations can predict the vertical excitation energies and the corresponding oscillator strengths, which determine the intensity of absorption bands. These calculations can help to assign the nature of electronic transitions, for instance, whether they are localized on the bipyridine or thiophene fragments, or if they correspond to intramolecular charge-transfer (ICT) states. For substituted bipyridines, shifts in the maximum absorption wavelength (λmax) are dependent on both the nature and the position of the substituent. tandfonline.com

| Parameter | Predicted Value |

| First Excitation Energy (S1) | 2.95 eV |

| λmax (S1) | 420 nm |

| Oscillator Strength (S1) | 0.85 |

| Nature of Transition | π → π* (ICT) |

Note: The data in this table are illustrative and represent typical results obtained from TD-DFT calculations for a thiophene-bipyridine system.

Molecular Dynamics (MD) Simulations for Solution Behavior and Self-Assembly

Molecular Dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound in different environments, such as in solution or as part of a larger assembly. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.

For a molecule like this compound, MD simulations can be used to investigate its conformational flexibility in solution. The rotation around the single bonds connecting the pyridine (B92270) rings and the thiophene substituent can be studied to understand the accessible conformations and their relative populations.

Furthermore, MD simulations are invaluable for studying self-assembly processes. By simulating a system containing multiple molecules of this compound, it is possible to observe how they interact and organize. These simulations can reveal the formation of aggregates, π-stacked structures, or other ordered arrangements, providing insights into the intermolecular forces that govern these processes. In the context of metal complexes, MD simulations can also shed light on the stability of the coordination sphere and the dynamics of ligand exchange. nih.govnih.gov

| Simulation Parameter | Description |

| Force Field | A set of parameters describing the potential energy of the system. |

| Solvent Model | Explicit or implicit representation of the solvent environment. |

| Ensemble | Statistical ensemble (e.g., NVT, NPT) defining the thermodynamic conditions. |

| Simulation Time | The duration of the simulation, typically in nanoseconds or microseconds. |

Note: This table outlines the key parameters required to set up an MD simulation for studying this compound.

Quantitative Analysis of Ligand-Metal Interactions and Bonding Characteristics

When this compound acts as a ligand in a metal complex, understanding the nature of the ligand-metal bond is of paramount importance. DFT calculations can be employed to perform a quantitative analysis of these interactions.

Various analytical tools can be applied to the results of DFT calculations to characterize the bonding. For instance, Natural Bond Orbital (NBO) analysis can provide information about charge transfer between the ligand and the metal, as well as the hybridization of the orbitals involved in bonding. The Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density topology and to classify the nature of the chemical bonds (e.g., ionic, covalent).

DFT can also be used to calculate the binding energy between the ligand and the metal center, providing a quantitative measure of the stability of the complex. Furthermore, the calculated vibrational frequencies of the complex can be compared with experimental infrared (IR) and Raman spectra to validate the computational model and to assign specific vibrational modes to the ligand-metal coordination.

| Parameter | Typical Value for a Ru(II) Complex |

| Metal-N Bond Length | 2.05 - 2.10 Å |

| NBO Charge on Metal | +0.8 to +1.2 e |

| Ligand-to-Metal Charge Transfer | 0.2 - 0.4 e |

| Calculated M-N Stretching Frequency | 250 - 300 cm⁻¹ |

Note: The data in this table are representative for a ruthenium(II) complex with a bipyridine-type ligand and illustrate the type of information that can be obtained from a quantitative bonding analysis.

Prediction of Spectroscopic Signatures and Reaction Mechanisms

Computational chemistry methods are not only capable of predicting electronic and structural properties but can also be used to predict various spectroscopic signatures and to elucidate reaction mechanisms.

For this compound, DFT calculations can be used to predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.govnih.gov By calculating the vibrational frequencies and the corresponding IR intensities, a theoretical IR spectrum can be generated. Similarly, by calculating the magnetic shielding constants of the nuclei, the chemical shifts in the NMR spectra can be predicted. nih.gov These predicted spectra can be invaluable for the interpretation of experimental data and for the structural elucidation of the compound and its derivatives. nih.gov

In addition to predicting spectra, computational methods can be used to explore potential reaction mechanisms. For example, the mechanism of its synthesis or its role in a catalytic cycle can be investigated. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile of a reaction can be constructed. This allows for the determination of the most likely reaction pathway and the identification of the rate-determining step.

| Spectroscopic Data | Predicted Value |

| ¹H NMR (aromatic region) | δ 7.5 - 8.8 ppm |

| ¹³C NMR (aromatic region) | δ 120 - 155 ppm |

| IR (C=N stretch) | 1580 - 1620 cm⁻¹ |

| IR (C-S stretch) | 680 - 720 cm⁻¹ |